Sclarealdehyde

Description

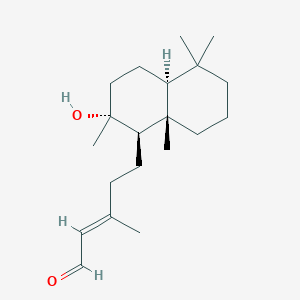

Structure

2D Structure

3D Structure

Properties

CAS No. |

19889-09-9 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(E)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enal |

InChI |

InChI=1S/C20H34O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,14,16-17,22H,6-9,11-13H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 |

InChI Key |

MGQCJMAMKIFKOH-NUKBDRAPSA-N |

SMILES |

CC(=CC=O)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C |

Isomeric SMILES |

C/C(=C\C=O)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C |

Canonical SMILES |

CC(=CC=O)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Sclarealdehyde and Precursors

Botanical Sources and Distribution of Sclareol-Producing Organisms

Sclareol (B1681606) is a labdane-type diterpene alcohol found in a limited number of plant species. The primary and most commercially significant source of sclareol is Clary Sage (Salvia sclarea L.), a biennial or perennial herb belonging to the Lamiaceae family. nih.govplos.org Native to the Mediterranean basin, Southern Europe, and Iran, clary sage is now commercially cultivated in various regions, including France, Hungary, Bulgaria, the United States, and China, for its essential oil and sclareol content. nih.govresearchgate.net

Within the Salvia sclarea plant, sclareol is not uniformly distributed. Research has shown that the highest concentrations are found in the inflorescences, particularly in the flower calyces. plos.orgresearchgate.net Studies analyzing the sclareol content of individual plant organs have demonstrated that calyces can contain up to 30 times more sclareol per unit of dry weight than the leaves. plos.org The compound accumulates in a crystalline epicuticular form on the plant's surface, especially on the calyces. plos.org

While Salvia sclarea is the dominant source, sclareol has also been identified in a few other plant species across different families, although typically in much lower quantities. These include:

Cistus creticus (Cistaceae) nih.govnih.gov

Nicotiana glutinosa (Solanaceae) nih.govnih.gov

Cleome spinosa (Brassicaceae) nih.govnih.gov

The concentration of sclareol in Salvia sclarea can be influenced by various factors, including geographical location, climate, and specific cultivars, leading to variability in yields from commercial cultivation. researchgate.netnih.gov

Table 1: Distribution of Sclareol in Salvia sclarea Organs This table is interactive. Click on the headers to sort the data.

| Plant Organ | Relative Sclareol Content | Key Finding | Reference |

|---|---|---|---|

| Calcyes | Very High | The primary site of sclareol accumulation. | plos.org |

| Bracts | High | A significant source, containing about 7 times more than leaves. | plos.org |

| Corollas | Low | Contains minor amounts of the compound. | researchgate.net |

| Leaves | Very Low | Contains only trace amounts compared to floral parts. | plos.org |

Advanced Extraction Techniques for Sclareol and Related Diterpenes

The extraction of sclareol from clary sage biomass is a critical step preceding the synthesis of sclarealdehyde. Traditional methods often involve solid-liquid extraction with organic solvents. However, modern techniques focus on improving efficiency, selectivity, and sustainability.

Modern Solvent-Based Extraction Approaches (e.g., Ultrasound-Assisted, Microwave-Assisted, Pressurized Liquid)

Advanced solvent-based methods utilize energy sources to enhance the extraction process, leading to shorter extraction times, reduced solvent consumption, and often higher yields compared to conventional maceration.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, causing the rupture of cell walls and promoting the release of target compounds. ncsu.edu MAE is noted for its high efficiency and speed. ncsu.edu Research has demonstrated its application in extracting compounds from various Salvia species. mdpi.com The process can be optimized by adjusting parameters such as microwave power, temperature, and extraction time. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (20–100 kHz) that generate cavitation bubbles in the solvent. The collapse of these bubbles creates shock waves that disrupt plant cell walls, facilitating greater solvent penetration and enhancing mass transfer. extractionmagazine.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (typically 50–200 °C) and pressures (3.5–20 MPa) to maintain the solvent in its liquid state. researchgate.netmdpi.com These conditions decrease the viscosity and surface tension of the solvent while increasing the solubility and diffusion rate of the analytes, resulting in faster and more efficient extractions with less solvent. researchgate.netmdpi.com

Green Extraction Methodologies and Sustainable Approaches

The principles of green chemistry have driven the development of more environmentally friendly extraction techniques. These methods aim to reduce or eliminate the use of hazardous organic solvents, decrease energy consumption, and utilize renewable resources. mdpi.com Green solvents such as bio-based ethanol, glycerol, and ethyl lactate (B86563) are increasingly being used as safer alternatives to traditional solvents like hexane (B92381) or methanol. mdpi.comextractionmagazine.com The combination of green solvents with energy-assisted techniques like MAE and UAE represents a key strategy in sustainable natural product extraction. extractionmagazine.com

Supercritical Fluid Extraction (SFE) as a Research Tool

Supercritical Fluid Extraction (SFE) is a highly selective and environmentally benign technique that uses a substance above its critical temperature and pressure (a supercritical fluid) as the extraction solvent. nih.gov Carbon dioxide (CO₂) is the most commonly used fluid due to its mild critical point (31.1 °C, 7.38 MPa), non-toxicity, non-flammability, and low cost. mdpi.comnih.gov

SC-CO₂ is particularly effective for extracting sclareol. nih.gov By precisely manipulating the temperature and pressure, the density and solvent power of SC-CO₂ can be tailored to selectively extract different classes of compounds. mdpi.com For instance, a multi-step SFE process can be employed to first extract lighter molecules like monoterpenes and sesquiterpenes at lower pressures, followed by the extraction of heavier diterpenes, including sclareol, at higher pressures. mdpi.comresearchgate.net This method can yield extracts with a sclareol concentration of up to 50%, a significant improvement over techniques like steam distillation, which recovers very little sclareol. nih.gov The solvent-free nature of the final extract makes SFE a superior green technology for obtaining high-purity sclareol. nih.gov

Table 2: Comparison of Advanced Sclareol Extraction Techniques This table is interactive. Click on the headers to sort the data.

| Technique | Principle | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. | Fast, reduced solvent volume, higher yield. | Potential for thermal degradation of sensitive compounds. |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls. | High efficiency, can be used at lower temperatures. | Equipment cost, potential for free radical formation. |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperature and pressure. | Fast, efficient, requires less solvent, automatable. | High initial equipment cost. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a solvent. | Highly selective, solvent-free product, environmentally friendly. | High capital and operating costs. |

Chromatographic Separation Strategies for this compound Isolation

This compound is not typically isolated directly from natural sources in significant amounts; it is synthesized via the oxidation of sclareol. Therefore, chromatographic separation is crucial for purifying this compound from the post-reaction mixture, removing unreacted sclareol, by-products, and other impurities.

Preparative Chromatography Techniques (e.g., Flash Chromatography, HPLC)

Preparative chromatography is used to isolate and purify substantial quantities of a target compound for further use, as opposed to analytical chromatography which focuses on identification and quantification. teledynelabs.comchromatographyonline.com

Flash Chromatography: This is a rapid form of preparative column chromatography that uses a finer grade of silica (B1680970) gel (typically 40-63 µm) and positive pressure to force the mobile phase through the column more quickly. hawachhplccolumn.comorgsyn.org It offers better separation and higher resolution than traditional gravity-fed column chromatography and is a widely used technique for the routine purification of organic synthesis products like this compound. hawachhplccolumn.comrochester.edu The process involves selecting an appropriate solvent system, packing the column, loading the crude sample, and eluting the separated components, which are collected in fractions. orgsyn.org

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful, high-resolution technique for isolating highly pure compounds. springernature.comresearchgate.net It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. teledynelabs.comrssl.com The technique is highly versatile and can be performed in different modes, such as normal-phase or reversed-phase, to suit the polarity of the target compound. For the purification of a moderately polar compound like this compound from a reaction mixture, either mode could be optimized. Preparative HPLC is invaluable when very high purity is required for research or as a reference standard. rssl.comnih.gov

Biosynthesis and Biotransformation of Sclarealdehyde

Elucidation of Sclareol (B1681606) Biosynthetic Pathways

The biosynthesis of sclareol in plants, particularly in Salvia sclarea, proceeds through a series of enzymatic reactions starting from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netnih.govnih.govmetabolomicsworkbench.orgguidetopharmacology.org This pathway is characteristic of labdane-related diterpenoid biosynthesis and typically involves the sequential action of two classes of diterpene synthases (diTPSs). researchgate.netnih.govnih.govmdpi.com

Identification and Characterization of Diterpene Synthases (diTPSs)

The biosynthesis of sclareol requires the activity of at least two monofunctional diTPSs: a class II diTPS and a class I diTPS. researchgate.netnih.gov In Salvia sclarea, these enzymes have been identified and characterized as labda-13-en-8-ol diphosphate synthase (LPPS) and sclareol synthase (SS), respectively. nih.govidsi.md LPPS is a class II diTPS that catalyzes the initial cyclization step, while SS is a class I diTPS that performs the subsequent reactions leading to sclareol. idsi.mduniprot.org Studies have successfully cloned and functionally characterized these enzymes, and their synthesis pathway has been reconstructed in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae for metabolic engineering purposes. idsi.mdchalmers.seresearchgate.net

Role of Geranylgeranyl Diphosphate (GGPP) in Labdane (B1241275) Diterpene Formation

Geranylgeranyl diphosphate (GGPP) is a 20-carbon isoprenoid precursor that serves as the central metabolite for the biosynthesis of all diterpenes, including the labdane-type diterpenoids like sclareol. researchgate.netnih.govnih.govmdpi.comnih.govfrontiersin.org GGPP is synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. nih.govu-psud.fr In the context of sclareol biosynthesis, GGPP undergoes a protonation-initiated cyclization catalyzed by a class II diTPS, forming a bicyclic diphosphate intermediate. researchgate.netnih.govnih.govmdpi.comfrontiersin.orggoogle.com

Enzymatic Cyclization and Diphosphate Ionization in Sclareol Synthesis

The biosynthesis of sclareol from GGPP involves a two-step cyclization process catalyzed by the identified diTPSs. researchgate.netnih.govidsi.md The class II diTPS, LPPS, catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP) or copalyl diphosphate (CPP), depending on the specific enzyme and plant species. researchgate.netnih.govfrontiersin.org In Salvia sclarea, LPPS primarily catalyzes the formation of LPP via a protonation-initiated cyclization of the terminal double bond of GGPP, followed by the capture of a hydroxyl ion at C-8. researchgate.netnih.govnih.gov Subsequently, the class I diTPS, sclareol synthase (SS), catalyzes the ionization of the diphosphate ester of LPP, leading to the formation of sclareol. researchgate.net This second step involves further cyclization and rearrangement, ultimately yielding the characteristic labdane skeleton with hydroxyl groups at positions 8 and 13. wikipedia.orgnih.gov

The proposed biosynthetic pathway of sclareol in Salvia sclarea can be summarized as follows:

| Step | Substrate | Enzyme Class | Enzyme | Product |

| 1 | Geranylgeranyl Diphosphate | Class II | LPPS | Labda-13-en-8-ol Diphosphate |

| 2 | Labda-13-en-8-ol Diphosphate | Class I | Sclareol Synthase (SS) | Sclareol |

Proposed Enzymatic Conversion Pathways from Sclareol to Sclarealdehyde

While the biosynthesis of sclareol is relatively well-understood, the specific enzymatic pathways for the conversion of sclareol to this compound in nature are less extensively documented in the provided search results. However, based on the structure of this compound, which is an aldehyde derivative of sclareol, it is plausible that this conversion involves oxidative steps.

Sclareol possesses two hydroxyl groups. The conversion to this compound would likely involve the oxidation of one of these hydroxyl groups to an aldehyde functional group. This type of reaction is typically catalyzed by oxidoreductase enzymes, such as alcohol dehydrogenases or cytochrome P450 monooxygenases. While the provided information highlights the role of diTPSs and potentially P450s in the functional modification of labdane diterpenoids, including hydroxylation, a direct enzymatic pathway from sclareol to this compound is not explicitly detailed. researchgate.net

However, studies on the biotransformation of sclareol and related compounds by microorganisms (discussed in the next section) have shown the introduction of oxygen functionalities, including the formation of aldehyde groups, suggesting that enzymatic mechanisms for this conversion exist in biological systems.

Biotransformation Studies of this compound and its Precursors

Biotransformation studies explore the metabolic capabilities of organisms, particularly microorganisms, to convert chemical compounds into modified structures. These studies can reveal potential enzymatic routes for the synthesis or degradation of this compound and its precursors like sclareol.

Microbial Transformation Studies

Microbial transformation has been investigated as a method to modify sclareol and related labdane diterpenoids. These studies have demonstrated that various microorganisms, including bacteria and fungi, can perform oxidation reactions on these compounds. nih.govacs.orgoup.comtandfonline.comtandfonline.com

For instance, microbial transformation of sclareol by a soil bacterium identified as JTS-162 resulted in the isolation of several transformation products, including oxidized derivatives. oup.comtandfonline.com Another study on the microbial transformation of sclareolide (B1681565) (a related compound) by Curvularia lunata and Aspergillus niger yielded various hydroxylated and keto- derivatives, indicating the oxidative potential of these fungi towards labdane structures. nih.govacs.org

While the direct microbial conversion of sclareol specifically to this compound is not explicitly detailed as a primary outcome in the provided search results, the observed oxidative transformations of sclareol and sclareolide by microorganisms suggest that enzymatic machinery capable of oxidizing hydroxyl groups to aldehydes or further exists in these organisms. nih.govacs.orgoup.comtandfonline.com These microbial biotransformation studies highlight the potential for utilizing microbial biocatalysts to achieve specific structural modifications of sclareol, which could potentially include the oxidation leading to this compound.

Data from microbial transformation studies of sclareolide by Curvularia lunata and Aspergillus niger show the formation of various oxidized metabolites: nih.govacs.org

| Substrate | Microorganism | Identified Metabolites |

| Sclareolide | Curvularia lunata | 3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide, 1β,3β-dihydroxysclareolide |

| Sclareolide | Aspergillus niger | 3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide, 1β,3β-dihydroxysclareolide |

These findings, while focusing on sclareolide, demonstrate the capacity of microbial enzymes to introduce oxygen functionalities at different positions on the labdane skeleton, which is relevant to the potential enzymatic formation of this compound from sclareol.

Enzymatic Derivatization Approaches

Enzymatic derivatization approaches for this compound, while not extensively documented in the provided results specifically for this compound, can be inferred based on known enzymatic reactions on similar diterpenoids and the functional groups present in this compound. This compound contains an aldehyde group and a labdane diterpene skeleton, offering several potential sites for enzymatic modification.

Enzymes capable of catalyzing oxidation and reduction reactions could target the aldehyde functional group. For example, oxidoreductases might catalyze the oxidation of this compound to the corresponding carboxylic acid or its reduction to the primary alcohol. Alcohol dehydrogenases and aldehyde dehydrogenases are classes of enzymes known to perform such transformations on various substrates.

Furthermore, drawing from the microbial biotransformation studies on sclareolide nih.govwikipedia.org, enzymes like hydroxylases could introduce hydroxyl groups at various positions on the this compound diterpene skeleton. These enzymes, often part of cytochrome P-450 systems in microorganisms, are known for their ability to catalyze regio- and stereo-selective hydroxylations at unactivated carbon centers, which are typically challenging to achieve through conventional chemical synthesis. wikidata.org

Other potential enzymatic modifications could include glycosylation, where glycosyltransferases could attach sugar moieties to hydroxyl groups (if present or introduced enzymatically), or esterification, catalyzed by esterases or lipases, potentially at a carboxyl group obtained through aldehyde oxidation.

Chemical Synthesis and Derivatization Strategies for Sclarealdehyde

Total Synthesis Approaches to Sclarealdehyde

The total synthesis of this compound, while not extensively documented as a primary target, can be conceptualized through established strategies for constructing the labdane (B1241275) diterpenoid framework. These approaches provide a roadmap for assembling the characteristic bicyclic core and installing the necessary functional groups from simple, achiral starting materials.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For this compound, the analysis begins by simplifying the side chain and then disconnecting the bicyclic decalin core.

A plausible retrosynthetic strategy for the this compound skeleton would involve key disconnections to break down the complex structure into manageable subunits. The primary disconnections are:

C8-C9 Bond (Side Chain Attachment): The bond connecting the side chain to the decalin ring is a logical point of disconnection. This simplifies the target to a functionalized decalin core and a separate side-chain synthon.

Polyene Cyclization: The decalin ring system itself is often constructed via a biomimetic cationic polyene cyclization. acs.org This approach disconnects the bicyclic structure into an acyclic polyene precursor, significantly simplifying the synthetic challenge. This strategy transforms the complex stereochemical puzzle of the ring fusion into a question of controlling the cyclization cascade.

This analysis leads to simple, often acyclic, precursors that can be assembled in a forward synthetic sequence. The strategy hinges on the ability to control the stereochemistry of the multiple chiral centers formed during the cyclization process.

Stereoselective and Enantioselective Synthetic Routes

Achieving the correct stereochemistry at the multiple chiral centers of the labdane skeleton is a central challenge in its total synthesis. Stereoselective and enantioselective methods are crucial for producing a single, desired enantiomer.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as sugars or amino acids, as starting materials. ethz.ch For labdane diterpenoids, monoterpenes like geraniol (B1671447) have been successfully employed as starting points, providing an existing stereocenter to influence the formation of subsequent centers. acs.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful modern strategy. For instance, a Lewis acid-assisted chiral Brønsted acid (chiral LBA) can mediate a cationic polyene cyclization to asymmetrically assemble the bicyclic ring system. acs.org Similarly, asymmetric reductions, such as those using Corey's oxazaborolidine (CBS) methodology, can establish key stereocenters in precursors. researchgate.net

Substrate Control: In this method, existing stereocenters within the molecule direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of an existing hydroxyl group can direct an epoxidation reaction to a specific face of a double bond. researchgate.net

These strategies allow for the precise construction of the complex three-dimensional architecture of this compound.

Novel Synthetic Methodologies for Labdane Diterpenoids

Research into the synthesis of complex natural products continually drives the development of new chemical reactions and strategies. The synthesis of labdane diterpenoids has benefited from several innovative methodologies. nih.govnih.gov

Enzymatic C-H Oxidation: Overriding the innate reactivity of C-H bonds to achieve site-selective functionalization is a significant challenge. chemrxiv.org Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the selective oxidation of previously inaccessible positions on the labdane skeleton, for example, at the C6 position. chemrxiv.orgnih.govacs.org This biocatalytic approach offers a highly efficient and selective method for introducing functional groups.

Radical Cyclizations: Titanocene-mediated radical cyclizations have been employed to construct challenging all-carbon quaternary centers, such as the one at the C10 position in the labdane core. acs.org

Rearrangement Strategies: Novel synthetic routes have been explored that involve skeletal rearrangements. For instance, compounds with an ent-halimane skeleton have been rearranged to the ent-labdane framework using Lewis acids, representing a reverse of the biosynthetic pathway. mdpi.com

These advanced methodologies expand the synthetic toolbox, enabling more efficient and versatile routes to this compound and related complex terpenoids.

Semi-Synthesis of this compound from Sclareol (B1681606) and Related Precursors

The most practical and commercially viable route to this compound is through the semi-synthesis from its corresponding alcohol, sclareol. Sclareol is a readily available and abundant labdane diterpenoid extracted from clary sage (Salvia sclarea). researchgate.netnih.gov The conversion of sclareol to this compound is an oxidation reaction.

Targeted Oxidation Reactions (e.g., Chromic Acid Oxidation)

The oxidation of the primary alcohol in the side chain of sclareol to an aldehyde can be achieved using various classical oxidizing agents. These reagents must be chosen carefully to avoid over-oxidation to the carboxylic acid or unwanted side reactions elsewhere in the molecule.

Chromium-based reagents have been historically important for such transformations. Jones oxidation (chromic acid in acetone) is a powerful method for oxidizing alcohols. However, controlling the reaction to stop at the aldehyde stage without forming the carboxylic acid can be challenging. Milder chromium reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are often preferred for the selective oxidation of primary alcohols to aldehydes. researchgate.net

Other non-chromium-based methods include Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high yields for the synthesis of aldehydes. The degradation of the sclareol side chain has been investigated using various oxidizing agents, including potassium permanganate (B83412) and sodium periodate, which can lead to different degradation products depending on the conditions. researchgate.netresearchgate.net A two-stage oxidation process using potassium permanganate first under alkaline and then acidic conditions has been used to convert sclareol into sclareolide (B1681565). google.comgoogle.com Chromic acid has been used as an alternative to permanganate in the second acidic step of this process. google.com

Table 1: Selected Oxidation Reactions for Sclareol Derivatization This table is interactive. You can sort and filter the data.

| Oxidizing Agent | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ | Aldehyde/Carboxylic Acid | researchgate.net |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Aldehyde | researchgate.net |

| Potassium Permanganate | Alkaline, then Acidic | Lactone (Sclareolide) | google.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Aldehyde | N/A |

Catalytic Approaches for Selective Functionalization

Catalytic methods for oxidation are highly desirable as they reduce waste and often offer greater selectivity compared to stoichiometric reagents.

Biocatalytic Approaches: As mentioned previously, engineered enzymes provide a powerful tool for selective oxidation. P450 monooxygenases have been developed that can selectively hydroxylate specific C-H bonds on the sclareol skeleton. chemrxiv.orgnih.govacs.org While often targeting the decalin rings for creating diverse analogues, similar principles could be applied to develop enzymes that selectively oxidize the primary alcohol to this compound. The biosynthesis of sclareol itself involves two diterpene synthase (diTPS) enzymes, which hydroxylate the diterpene skeleton without the need for P450s, highlighting nature's ability to perform selective oxidations. nih.govnih.gov

Chemo-catalytic Approaches: Transition metal catalysts can also be employed for selective oxidations. For example, ruthenium salts have been used in the presence of hypochlorite (B82951) to oxidatively degrade sclareol. google.com Catalytic systems often use a co-oxidant, such as molecular oxygen or hydrogen peroxide, making them more environmentally benign. For the specific conversion of sclareol to this compound, catalytic systems based on metals like ruthenium or copper with a suitable terminal oxidant could provide a green and efficient alternative to stoichiometric chromium reagents.

Table 2: Catalytic Approaches for Labdane Functionalization This table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Target | Reference |

|---|---|---|---|

| Engineered P450BM3 | C-H Oxidation | C6 of Sclareol | chemrxiv.orgnih.gov |

| Ruthenium Salts / Hypochlorite | Oxidative Degradation | Sclareol Side Chain | google.com |

Derivatization of Sclareolaldehyde for Structural Exploration

The structural modification of sclareolaldehyde, a labdane diterpenoid, is a significant area of research for the exploration of new derivatives with potentially valuable biological activities. These modifications can be broadly categorized into transformations of the aldehyde functional group and alterations to the core labdane skeleton.

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group in sclareolaldehyde is a versatile functional handle for a variety of chemical transformations. Key interconversions include oxidation, reduction, and nucleophilic additions, leading to a diverse range of derivatives.

One common transformation is the oxidation of the aldehyde to a carboxylic acid. This can be achieved using various oxidizing agents. While specific studies on sclareolaldehyde are limited in the public domain, analogous transformations on similar aldehydes are well-established.

Reduction of the aldehyde moiety to a primary alcohol is another fundamental conversion. This is typically accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding the corresponding hydroxymethyl derivative of the labdane skeleton.

Reductive amination represents a powerful method for introducing nitrogen-containing functionalities. This reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This process allows for the synthesis of a wide array of amino derivatives of sclareolaldehyde. wikipedia.orglibretexts.org

Furthermore, the aldehyde can undergo various nucleophilic addition reactions . For instance, the addition of cyanide followed by hydrolysis can yield α-hydroxy acids. Organometallic reagents, such as Grignard reagents, can add to the aldehyde to form secondary alcohols with new carbon-carbon bonds. libretexts.org

A notable derivatization involving a related compound, sclareolide, is the asymmetric Mannich reaction. While not a direct interconversion of an aldehyde, this reaction highlights the reactivity of the α-position to the carbonyl group in the lactone ring of sclareolide, a close structural analog. This reaction utilizes sclareolide as a C-nucleophile with N-tert-butylsulfinyl aldimines to produce aminoalkyl sclareolide derivatives with high diastereoselectivity. mdpi.com

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate, Chromic acid | Carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary alcohol |

| Reductive Amination | Amine (R-NH2), Sodium cyanoborohydride | Secondary amine |

| Cyanohydrin Formation | Hydrogen cyanide | Cyanohydrin |

| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |

Modification of the Labdane Skeleton

Beyond the aldehyde group, the labdane skeleton of sclareolaldehyde offers multiple sites for structural modification, leading to a diverse array of derivatives. Research in this area has largely focused on the related compound, (+)-sclareolide, which shares the same core structure.

Hydroxylation at various positions of the labdane skeleton has been achieved through both chemoenzymatic and biocatalytic methods. These approaches offer high regioselectivity, which can be challenging to achieve with traditional chemical methods. For instance, engineered P450 enzymes have been utilized for the selective oxidation of the C3 and C6 positions of sclareol. chemrxiv.orgacs.org Biohydroxylation using marine-derived fungi has also been successful in introducing hydroxyl groups at the 3β-position of (+)-sclareolide. nih.gov

Another strategy for modifying the labdane skeleton is through conjugation with other molecular scaffolds. A robust synthetic method has been developed for the assembly of novel sclareolide-indole conjugates. nih.govmdpi.com This method is based on a TiCl4-promoted nucleophilic substitution of a sclareolide-derived hemiacetal with electron-rich indoles, yielding conjugates with potential antiproliferative activities. nih.govmdpi.com

The α-position of the lactone in sclareolide has been a target for introducing new functionalities. For example, the alkylation of sclareolide at this position can be achieved by treating it as an enolate that reacts with alkyl halides. mdpi.com Additionally, α-formylation has been accomplished using ethyl formate (B1220265) in the presence of a base. mdpi.com

| Modification Type | Position | Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Hydroxylation | C3 | Enzymatic | P450BM3 variants | acs.org |

| Hydroxylation | C6 | Enzymatic | Engineered P450 | chemrxiv.org |

| Hydroxylation | C1α, C1β, C2 | Enzymatic | Fungal P450 Sth10 | acs.org |

| Indole Conjugation | - | Chemical Synthesis | TiCl4 | nih.govmdpi.com |

| Aminoalkyl Addition | α-position of lactone | Mannich Reaction | LiHMDS, N-tert-butylsulfinyl aldimines | mdpi.com |

Applications of Click Chemistry in Sclareolaldehyde Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and versatile strategy for the derivatization of natural products like sclareolaldehyde. This approach allows for the straightforward introduction of a 1,2,3-triazole linker, which can connect the labdane scaffold to a wide variety of other molecules. researchgate.net

While specific applications of click chemistry directly on sclareolaldehyde are not extensively detailed in the reviewed literature, the principles have been applied to other labdane diterpenes. The general strategy involves the introduction of either an azide (B81097) or an alkyne functionality onto the sclareolaldehyde molecule. This "clicked" handle can then be reacted with a complementary azide- or alkyne-containing molecule to form a stable triazole-linked conjugate.

For example, the hydroxyl group that can be generated from the reduction of the aldehyde moiety of sclareolaldehyde could be converted to an azide. This azide-functionalized labdane could then be reacted with a terminal alkyne to form the desired triazole derivative. This approach has been used to synthesize dimeric labdane diterpenes, which have shown increased antiproliferative effects compared to their monomeric precursors. researchgate.net The multivalency achieved through such dimerization can enhance biological activity and influence pharmacokinetic parameters. researchgate.net

| Functionalization Step | Reagents/Reaction | Intermediate/Product |

|---|---|---|

| Introduction of an azide or alkyne handle | e.g., Conversion of a hydroxyl group to an azide | Azide-functionalized sclareolaldehyde derivative |

| Click Reaction (CuAAC) | Copper(I) catalyst, complementary alkyne or azide | 1,2,3-Triazole-linked sclareolaldehyde conjugate |

Optimization of Chemical Reaction Parameters for Sclareolaldehyde Synthesis and Derivatization

The efficiency and selectivity of chemical reactions for the synthesis and derivatization of sclareolaldehyde are highly dependent on the reaction parameters. Optimization of these parameters, including temperature, reaction time, catalyst loading, and solvent, is crucial for maximizing yields and achieving desired product outcomes.

In the synthesis of sclareolide-indole conjugates, a key derivatization of a sclareolide-derived hemiacetal, the choice of Lewis acid and its stoichiometry were found to be critical. nih.govmdpi.com An optimization study revealed that TiCl4 was the most effective Lewis acid, providing the desired product in a 57% yield. nih.govmdpi.com Further optimization of the TiCl4 amount showed that using 0.8 equivalents resulted in the highest yield of 59%. nih.govmdpi.com

The asymmetric Mannich reaction for the synthesis of aminoalkyl sclareolide derivatives also underwent significant optimization. mdpi.comnih.gov The reaction was initially tested with 1.2 equivalents of sclareolide at 0 °C in tetrahydrofuran (B95107) (THF) with LiHMDS as the base, yielding the product in 69% with a high diastereomeric ratio. mdpi.comnih.gov The choice of base was found to be important, with LiHMDS proving to be superior to other bases like MeONa, LDA, and BuLi in terms of yield and diastereoselectivity. mdpi.com

In the context of derivatization for analytical purposes, such as gas chromatography, reaction temperature and time are crucial for ensuring complete derivatization. Incomplete reactions can lead to poor peak shape and inaccurate quantification. sigmaaldrich.com The concentration of the derivatizing reagent is also important, with an excess often being necessary to drive the reaction to completion. sigmaaldrich.com

| Reaction | Optimized Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|

| Sclareolide-Indole Coupling | Lewis Acid | TiCl4 (0.8 equiv.) | 59% yield | nih.govmdpi.com |

| Asymmetric Mannich Reaction | Base | LiHMDS | 69% yield, 92:8:0:0 dr | mdpi.comnih.gov |

| Sclareolide Synthesis (Oxidation) | Reaction Time (2nd stage) | ~3 hours (with peracids) | Reduced from ~19.5 hours | google.com |

| General Derivatization | Temperature and Time | Optimized for each reaction | Complete derivatization | sigmaaldrich.com |

Stereochemical Investigations of Sclarealdehyde and Its Derivatives

Chirality and Stereoisomerism in Sclarealdehyde

Chirality is a geometric property of molecules that describes whether a molecule is non-superimposable on its mirror image. byjus.comyoutube.com A common cause of chirality in organic molecules is the presence of a chiral center, typically a tetrahedral carbon atom bonded to four different substituents. youtube.comlibretexts.org Molecules possessing chiral centers can exist as stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. byjus.comlibretexts.orgyoutube.com

Stereoisomers are broadly classified into enantiomers and diastereomers. byjus.comyoutube.com Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. wikipedia.orglibretexts.org They share identical physical properties, such as melting point, boiling point, and density, but differ in their interaction with plane-polarized light and in their behavior in chiral environments, such as biological systems. Diastereomers, on the other hand, are stereoisomers that are not mirror images and can differ in their physical and chemical properties. wikipedia.orgthieme-connect.de

Enantiomeric and Diastereomeric Purity Assessment in this compound Research

The assessment of enantiomeric and diastereomeric purity is critical in the study and application of chiral compounds like this compound. Different stereoisomers of a compound can exhibit vastly different biological activities and chemical reactivities. nih.gov Therefore, accurately determining the proportion of each stereoisomer in a sample is essential for ensuring consistency in research findings, understanding structure-activity relationships, and controlling chemical synthesis.

Chromatographic methods are widely used for the determination of enantiomeric and diastereomeric purity. thieme-connect.de These techniques leverage the differences in interaction between stereoisomers and a chiral stationary phase or a chiral additive in the mobile phase. For assessing enantiomeric purity, chiral stationary phases or chiral derivatizing agents are employed to form transient diastereomeric complexes or covalently bonded diastereomers, respectively. thieme-connect.de These transient complexes or diastereomers have different physical properties, allowing for their separation and detection, typically by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). thieme-connect.de

The effectiveness of these methods depends on factors such as the type of functional group involved in derivative formation, the polarity of these groups, and the conformational rigidity of the resulting diastereomers. thieme-connect.de For this compound and its derivatives, researchers would employ such techniques to quantify the amounts of specific stereoisomers present in synthesized samples or natural extracts. Detailed research findings in this area would often involve chromatographic data, including retention times and peak areas, to calculate enantiomeric excess (ee) or diastereomeric excess (de) values.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. youtube.com These different arrangements, known as conformers or rotational isomers, can have varying energies and thus different stabilities. youtube.com For cyclic molecules like this compound, the ring system introduces constraints on conformational flexibility compared to acyclic compounds.

The decalin core structure, a common feature in many diterpenoids including those related to this compound, exists primarily in chair conformations, similar to cyclohexane. libretexts.org However, the fusion of two rings introduces complexity, leading to cis or trans ring junctions, each with distinct conformational preferences and associated steric interactions. Conformational analysis of this compound would involve evaluating the relative stabilities of different possible conformers by considering factors such as torsional strain, steric hindrance (e.g., 1,3-diaxial interactions in chair conformations), and other intramolecular forces. libretexts.orgupenn.edu

Computational methods, such as molecular mechanics (MM) calculations, are valuable tools for performing conformational analysis. upenn.edu These methods estimate the potential energy of different conformers, allowing researchers to identify the most stable spatial arrangements. upenn.edu Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide experimental data to support conformational analysis by revealing information about the spatial proximity of atoms and the relative orientations of chemical groups. wikipedia.org Understanding the preferred conformation(s) of this compound is important because the three-dimensional shape of a molecule influences its reactivity and its ability to interact with other molecules, including biological targets.

Stereochemical Implications in Chemical Transformations and Biological Recognition

The stereochemistry of this compound plays a significant role in its chemical transformations and its interactions with biological systems. Chemical reactions involving chiral molecules can be stereoselective or stereospecific. Stereoselectivity refers to a reaction where one stereoisomer is formed or reacted in preference to others. Stereospecificity is a stricter term, describing a reaction where the stereochemistry of the reactant dictates a specific stereochemistry in the product. khanacademy.org

In chemical transformations of this compound, the existing stereocenters can influence the outcome of reactions, directing the approach of reagents and the formation of new stereocenters. For example, reactions occurring at or near a stereocenter can lead to the retention, inversion, or epimerization of the configuration at that center, depending on the reaction mechanism. lumenlearning.com The stereochemical outcome of such reactions is crucial for the synthesis of specific stereoisomers of this compound derivatives with desired properties.

In biological systems, stereochemistry is paramount for molecular recognition events. nih.gov Biological molecules, such as enzymes, receptors, and transporters, are often chiral and exhibit high selectivity for specific stereoisomers. nih.govnih.gov This is often explained by the "lock-and-key" metaphor, where the three-dimensional shape of the small molecule (the "key") must fit precisely into the binding site of the biological molecule (the "lock"). nih.gov

For this compound, its biological activities, if any, would likely be highly dependent on its specific stereochemistry. Different stereoisomers of this compound could interact differently with biological targets, leading to variations in potency or even different biological effects. nih.gov Research into the biological recognition of this compound would involve studying its interactions with relevant proteins or enzymes, potentially using techniques like binding assays or enzyme activity measurements, to understand how its stereochemistry influences these interactions. The stereochemical implications extend to metabolism and transport, where specific biological systems may process or transport certain stereoisomers more efficiently than others. nih.gov

Biological Activities and Mechanisms of Action of Sclarealdehyde

In Vitro Studies on Cellular Interactions of Sclarealdehyde

In vitro studies are crucial for dissecting the direct effects of this compound on various cell types and identifying the cellular processes it influences. These studies often involve analyzing changes in cellular pathways and investigating potential molecular targets.

Analysis of Cellular Pathway Modulation

Investigations into the cellular interactions of this compound include the analysis of its ability to modulate specific signaling pathways within cells. Cellular pathways are complex networks of molecular interactions that control various cellular functions, including growth, differentiation, survival, and death. Modulation of these pathways by a compound can lead to significant biological outcomes. Studies explore how this compound might interfere with or activate these intricate networks. For instance, research on other compounds has shown modulation of pathways such as PI3K/Akt, which is frequently altered in cancers and involved in cell survival and growth nih.gov. The Wnt pathway is another example of a signaling cascade that can be affected by external factors, influencing cellular senescence nih.gov. The retinoic acid signaling pathway, involving PPARγ/RXRα, has also been shown to inhibit cell growth and reduce pro-inflammatory cytokines in various cancer types frontiersin.org. While specific details on this compound's direct impact on these exact pathways were not prominently found in the search results, the general approach to understanding a compound's effects involves such pathway analyses.

Investigation of Molecular Target Binding

Understanding how this compound interacts with specific molecules within a cell is fundamental to elucidating its mechanism of action. Molecular target binding studies aim to identify the proteins, enzymes, receptors, or other biomolecules to which this compound directly binds. This binding can either activate or inhibit the function of the target molecule, thereby triggering downstream biological effects. For example, studies on other compounds highlight the importance of identifying physiologic targets of drugs, which are genes whose disruption yields similar molecular effects as treatment with the drug nih.gov. Drug-target binding affinity prediction is a significant part of the drug discovery process, often utilizing computational methods and experimental data arxiv.org. The interaction between a ligand and its target can involve complex binding dynamics and conformational changes in the target protein researchgate.net. While specific molecular targets for this compound were not detailed in the provided search snippets, this type of investigation is a standard approach in understanding the biological activity of a compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound affect its biological activities. This involves correlating specific structural features with observed biological responses and using this information to design new compounds with potentially improved or altered activities.

Rational Design of this compound Analogs for Specific Biological Activities

Based on the insights gained from SAR studies, researchers can rationally design and synthesize this compound analogs with the goal of enhancing desired biological activities or introducing new ones. This involves making targeted modifications to the this compound structure based on the established structure-activity relationships. For instance, modifying functional groups or alkylation in other compound classes has resulted in significant improvements in biological activity nih.gov. Rational drug design efforts can be initiated around natural product scaffolds based on potent activities and target binding information nih.gov. Quantitative Structure-Activity Relationship (QSAR) further utilizes mathematical relationships to predict biological effects based on physicochemical parameters like lipophilicity, electron distribution, shape, and size umb.edu.

Mechanistic Elucidation at the Subcellular Level

Based on the conducted searches, no specific scientific literature or data directly detailing the impact of this compound on enzyme systems (inhibition or activation) or its interactions with biomolecules such as proteins, DNA, or lipids was found. Therefore, it is not possible to provide thorough, informative, and scientifically accurate content for the requested sections focusing solely on this compound's biological activities in these areas.

The search results provided general information on enzyme mechanisms, inhibition, and activation nih.govnih.gov, as well as the nature of interactions between biomolecules like proteins, DNA, and lipids. However, these results did not include specific findings related to this compound.

PubChem searches for "this compound" did not yield a direct entry for this specific compound but returned results for Sclareolide (B1681565) (CID 929262) and Sclareol (B1681606) (CID 163263).

Analytical Methodologies for Sclarealdehyde Characterization

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for isolating sclarealdehyde from complex matrices and determining its concentration. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or semi-volatile compounds like this compound. HPLC separates components of a mixture by pumping a pressurized liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Various detectors can be coupled with HPLC to monitor the eluting compounds. Diode Array Detectors (DAD) and Ultraviolet (UV) detectors are common choices. UV detectors measure the absorbance of UV light by the eluting compounds at specific wavelengths, which is useful for compounds like this compound that contain chromophores. DAD provides a spectrum across a range of wavelengths, allowing for peak identification and purity assessment. HPLC-UV methods have been developed and validated for the simultaneous estimation of various compounds, demonstrating the technique's suitability for quantitative analysis and formulation development nih.gov. The choice of stationary phase (e.g., C18 column) and mobile phase composition (e.g., mixtures of acetonitrile (B52724) and buffer) are critical for achieving good separation and peak shape nih.gov.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. While this compound itself may require derivatization to increase its volatility for GC analysis, GC is a powerful tool for separating and quantifying components in a mixture. For compounds that are amenable to GC, separation is achieved by partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a heated column. Gas chromatography has been effectively applied to the quantitative analysis of mixtures of diterpene hydrocarbons kyoto-u.ac.jp. GC with Flame Ionization Detection (GC-FID) is a common setup for monitoring the elution of organic compounds, providing quantitative data based on the combustion of analytes. GC-MS systems can also be used for qualitative and quantitative analysis of target substances, even in samples with many contaminants shimadzu.com.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS). This allows for both the separation of components in a complex mixture and the determination of their mass-to-charge ratio, providing valuable information for identification and structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile and semi-volatile compounds. In GC-MS, compounds separated by GC enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for the compound, aiding in its identification. Combined gas chromatography-mass spectrometry has been effectively applied in chemical analysis kyoto-u.ac.jp. GC-MS can be used for both targeted and untargeted analysis, operating in selected ion monitoring (SIM) or full scan acquisition modes thermofisher.com. GC-MS/MS (tandem mass spectrometry) offers even greater sensitivity and selectivity by employing multiple stages of mass analysis nih.govmdpi.com. This is particularly advantageous for trace-level determination and analysis in complex matrices, enabling more distinct peak separations and accurate identification mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing a wider range of compounds, including those that are not volatile enough for GC. LC-MS couples HPLC separation with MS detection. Like GC-MS, LC-MS provides both chromatographic retention time and mass spectral data for compound identification and quantification. LC-MS/MS methods have been developed for the simultaneous measurement of various aldehydes, demonstrating their utility in complex sample analysis nih.gov. LC-MS/MS offers high sensitivity, selectivity, and robustness, making it indispensable for analyzing a broad scope of compounds eurl-pesticides.eu. Compounds can be detected, identified, and quantified in a single run using LC-MS/MS systems with specific workflows sciex.com.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide information about the molecular structure of this compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. It provides information about the types, numbers, and connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). ¹H NMR provides insights into the different types of protons and their chemical environments, while ¹³C NMR reveals the different types of carbon atoms. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide information about correlations between nuclei, helping to establish connectivity and confirm structural assignments. NMR investigation has been discussed in the context of diterpenoids core.ac.uk. NMR data of specific groups, such as the C-10 methyl group, can be particularly informative core.ac.uk. Databases of NMR spectra are available to aid in the identification and structural elucidation of compounds cas.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It measures the vibrations of bonds within a molecule when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectrum that can be used for identification and structural confirmation. IR spectroscopy can be used to identify materials, determine the distribution of a component within a matrix, and quantify its amount specac.com. The IR spectrum shows absorption bands corresponding to various functional groups, such as carbonyl (C=O) stretches, C-H stretches, and C-C stretches youtube.com. Analyzing the positions and intensities of these bands provides valuable information about the molecular structure of this compound.

Advanced Chiral Analysis TechniquesChiral analysis techniques are essential for separating and quantifying enantiomers, which are stereoisomers that are non-superimposable mirror images of each othergcms.cz. Enantiomers can exhibit different biological activities and properties, making their separation and analysis crucial in various fieldsmdpi.compharmaknowledgeforum.com.

Chiral Spectroscopic MethodsChiral spectroscopic methods probe the interaction of chiral molecules with polarized light or other chiral environments to gain information about their stereochemistry and conformationarxiv.orgnih.gov. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can provide insights into the absolute configuration and conformational preferences of chiral molecules by measuring the differential absorption of left and right circularly polarized lightarxiv.orgnih.gov. Raman Optical Activity (ROA) is another technique that measures the differential scattering of circularly polarized lightnih.gov. These spectroscopic methods offer complementary information to chromatographic techniques for chiral characterization. However, specific applications of chiral spectroscopic methods for the analysis of this compound were not found in the provided search results.

Compound List and PubChem CIDs

Computational Chemistry and Theoretical Investigations of Sclarealdehyde

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in computational chemistry for determining the electronic structure of molecules. These calculations solve the Schrödinger equation to describe the distribution of electrons within a molecule, providing information about its energy levels, molecular orbitals, charge distribution, and spectroscopic properties. Such insights are crucial for understanding a molecule's intrinsic reactivity and predicting how it might behave in chemical reactions.

For sclarealdehyde, QM calculations can be used to investigate the electronic properties of its functional groups, such as the aldehyde and alkene moieties, which are key to its reactivity. Analyzing frontier molecular orbitals (HOMO and LUMO) can help predict potential sites for nucleophilic or electrophilic attack. scirp.orgmdpi.com Furthermore, QM methods can be employed to study reaction mechanisms involving this compound, calculating transition states and activation energies to understand reaction pathways and rates. While the provided search results discuss QM calculations in general contexts and for other diterpenoids or molecules scirp.orgresearchgate.netescholarship.orgamazon.comarxiv.orgchemrxiv.org, specific QM studies focused solely on this compound's electronic structure and reactivity were not explicitly detailed. However, the principles described, such as using QM to understand electronic structure and predict reactivity, are directly applicable to this compound. scirp.orgmdpi.comamazon.comarxiv.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the study of conformational changes and intermolecular interactions. nih.govbiorxiv.orgdovepress.comresearchgate.net Unlike static QM calculations, MD simulations consider the movement of atoms and molecules, providing insights into their flexibility, preferred conformations, and how they interact with their environment, such as solvents or proteins. nih.govbiorxiv.orgdovepress.comresearchgate.net

For this compound, MD simulations can be used to explore its conformational landscape, identifying stable conformers and the transitions between them. This is particularly relevant for flexible molecules with rotatable bonds. Understanding the preferred conformations is important for predicting how this compound might bind to a receptor or participate in a reaction. MD simulations can also shed light on how this compound interacts with other molecules, such as solvent molecules or potential binding partners, through analysis of interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. biorxiv.orgdovepress.comnih.gov

MD simulations are valuable in studying protein-ligand interactions, characterizing the dynamics of the complex and identifying key residues involved in binding. researchgate.netnih.gov They can also be used to investigate the stability of molecular structures and complexes. dovepress.comnih.gov The search results highlight the use of MD simulations in studying intermolecular interactions and conformational changes in various systems, including drug-polymer dispersions and protein aggregation. biorxiv.orgdovepress.com While direct studies on this compound were not found, the methodologies discussed, such as analyzing RMSD (Root Mean Square Deviation) and hydrogen bond interactions, are applicable to studying this compound's behavior in different environments. dovepress.com

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico methods encompass a range of computational techniques used to predict chemical properties and outcomes without performing physical experiments. For predicting chemical reactivity and selectivity, these approaches often combine information from electronic structure calculations, reaction databases, and machine learning algorithms. beilstein-journals.orgresearchgate.netresearchgate.netmit.educhemrxiv.org

Predicting the site selectivity of a reaction, especially in molecules with multiple reactive centers like this compound, is a significant challenge. In silico approaches can help by evaluating the relative reactivity of different positions within the molecule under specific reaction conditions. beilstein-journals.orgresearchgate.netmit.educhemrxiv.org This can involve calculating reactivity descriptors from QM calculations or using machine learning models trained on experimental reaction data. researchgate.netchemrxiv.org

The search results discuss in silico methods for predicting chemical reactivity and selectivity in the context of C-H activation reactions and borylation reactions. beilstein-journals.orgresearchgate.netresearchgate.netchemrxiv.org These studies demonstrate the use of computational approaches, including DFT and machine learning, to rationalize and predict reaction outcomes and regioselectivity. beilstein-journals.orgresearchgate.netresearchgate.netchemrxiv.org While specific applications to this compound's reactions were not found, the principles of using in silico methods to predict reactive sites and understand selectivity based on electronic and steric factors are directly relevant. beilstein-journals.orgresearchgate.netmit.educhemrxiv.org Developing predictive models for this compound's reactions could involve calculating descriptors such as partial charges, frontier orbital densities, and steric hindrance at different reactive centers.

Computational Studies on this compound's Interaction with Biological Targets

Computational studies are increasingly used to investigate the potential interactions of small molecules with biological targets, such as proteins or enzymes. These studies can help predict binding affinities, identify potential binding sites, and elucidate the molecular mechanisms of action. researchgate.netfrontiersin.orgmdpi.comresearchgate.netmdpi.com Techniques like molecular docking and molecular dynamics simulations are commonly employed for this purpose. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov

For this compound, computational studies could be used to explore its potential interactions with various biological macromolecules. This would involve docking this compound into the active sites of target proteins to predict favorable binding poses and estimate binding energies. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov Subsequent MD simulations of the this compound-target complex could provide insights into the stability of the interaction, conformational changes upon binding, and the nature of the intermolecular forces involved. dovepress.comresearchgate.netnih.govmdpi.comnih.gov

The search results highlight the application of molecular docking and MD simulations in studying the interaction of various compounds, including diterpenoids and terpenoid derivatives, with biological targets like viral proteins and odorant binding proteins. researchgate.netresearchgate.netnih.gov These studies demonstrate the utility of computational methods in identifying potential therapeutic agents and understanding their interactions at the molecular level. researchgate.netfrontiersin.orgmdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov While specific studies on this compound's interaction with biological targets were not found in the provided results, the described computational workflows are directly applicable to investigating its potential biological activities.

Development of Novel Computational Models for Diterpenoid Chemistry

The field of computational chemistry is continuously evolving, with ongoing efforts to develop novel computational models and improve existing ones. For diterpenoid chemistry, this involves creating models that can accurately predict the properties, reactivity, and biological activities of this diverse class of natural products, including this compound. researchgate.netescholarship.orgresearchgate.netnih.govmdpi.com

Developing novel computational models for diterpenoids might involve creating specialized force fields for MD simulations that better capture the unique structural features and interactions of these compounds. It could also involve developing machine learning models trained on large datasets of diterpenoid structures and their properties or activities to enable rapid and accurate predictions. researchgate.netresearchgate.netnih.govmdpi.com Furthermore, advancements in QM methods and their integration with other computational techniques can lead to more accurate and efficient studies of diterpenoid reactivity and mechanisms. escholarship.orgchemrxiv.orgresearchgate.net

Future Research Directions and Emerging Paradigms for Sclarealdehyde

Exploration of Undiscovered Sclarealdehyde Analogs from Natural Sources

The exploration of natural sources remains a cornerstone of discovering novel chemical entities with potential applications. This compound itself is derived from natural sources, primarily Salvia sclarea (clary sage). Future research directions include a more extensive and targeted search for this compound analogs in other plant species, particularly those within the Salvia genus or related Lamiaceae family, known for producing diverse diterpenoids. This exploration could involve advanced spectroscopic techniques and chromatographic methods to isolate and characterize previously undiscovered compounds structurally similar to this compound but possessing variations in oxidation state, side chains, or ring structures. Identifying such analogs could reveal compounds with potentially different or enhanced properties, expanding the natural product library derived from the sclareol (B1681606) pathway.

Development of Chemo-Enzymatic Synthesis Pathways for this compound and Derivatives

Traditional chemical synthesis of complex natural products and their derivatives can often involve multiple steps, harsh conditions, and the generation of significant waste. Chemo-enzymatic synthesis, which combines the power of chemical catalysis with the selectivity and efficiency of enzymatic reactions, offers a promising avenue for the sustainable and efficient production of this compound and its derivatives. mdpi.comnih.govmdpi.comfrontiersin.orgsci-hub.se

Future research in this area could focus on identifying or engineering enzymes capable of catalyzing specific transformations in the sclareol-sclarealdehyde pathway or for the synthesis of this compound derivatives. For instance, enzymatic oxidation of sclareol to this compound could be explored as a greener alternative to chemical oxidation methods. core.ac.uk Furthermore, enzymes could be employed for selective modifications of the this compound structure, enabling the synthesis of novel derivatives with precise stereochemistry. nih.govmdpi.comfrontiersin.orgsci-hub.se Research into multi-enzyme cascades or combined chemo-enzymatic one-pot reactions could lead to highly streamlined and efficient synthetic routes. mdpi.commdpi.comsci-hub.se

Recent advancements in chemo-enzymatic synthesis have demonstrated success in producing complex molecules and fragrance aldehydes, highlighting the potential for applying these methods to diterpenoids like this compound. mdpi.comnih.govmdpi.comfrontiersin.org

Advanced Structural Modification for Enhanced Research Applications

Structural modification of this compound can lead to the creation of novel compounds with altered or enhanced properties, relevant for various research applications. Future research will likely delve into more sophisticated modification strategies beyond simple functional group transformations. This could involve:

Stereoselective synthesis: Developing methods to synthesize specific stereoisomers of this compound derivatives, as stereochemistry can significantly impact biological activity and physical properties.

Introduction of diverse functional groups: Exploring the regioselective and stereoselective introduction of various functional groups (e.g., halogens, nitrogen-containing moieties, glycosyl units) onto the this compound scaffold to generate libraries of novel compounds.

Hybrid molecule design: Creating hybrid molecules by conjugating the this compound structure with other known bioactive scaffolds or functional molecules to explore synergistic effects or novel activities. mdpi.com

Research into the synthesis of sclareolide-indole conjugates exemplifies the potential of creating novel derivatives from sclareol-related compounds for biological evaluation. mdpi.com Similarly, studies on the synthesis of other natural product derivatives, such as oleanolic acid derivatives, showcase strategies for generating diverse structures through condensation reactions and other modifications. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming chemical research by enabling faster analysis, prediction, and optimization. adobe.comnih.govrsc.orgvanderschaar-lab.com The integration of AI and ML into this compound research can accelerate discovery and development in several ways:

Predicting properties and activities: ML models can be trained on existing data of this compound and its known derivatives to predict physicochemical properties, reactivity, or potential biological activities of novel, unsynthesized analogs.

De novo design of analogs: AI algorithms can be used to design novel this compound analogs with desired properties based on predefined criteria, exploring chemical space more efficiently than traditional methods.

Optimizing synthesis pathways: ML can analyze experimental data from synthesis attempts to optimize reaction conditions, predict yields, and identify the most efficient routes for this compound and its derivatives.

Analyzing complex natural product data: AI can assist in processing and interpreting complex data from the exploration of natural sources, helping to identify potential this compound analogs within complex mixtures.

The application of AI and ML in various scientific fields, including medicine and chemistry, highlights their potential to drive future research in specific compound areas like this compound. nih.govrsc.orgvanderschaar-lab.com

Role of this compound in Cross-Disciplinary Chemical Research

This compound and its derivatives have the potential to play a significant role in cross-disciplinary chemical research, bridging different areas of science. iocd.orgopenaccessgovernment.orgacs.org Future research could explore its applications in:

Materials Science: Investigating the potential of this compound-derived polymers or materials with unique properties.

Catalysis: Developing this compound-based catalysts or ligands for various chemical transformations.

Chemical Biology: Utilizing this compound or its modified forms as probes or tools to study biological processes.

Environmental Chemistry: Exploring the potential of this compound derivatives in areas such as biodegradation or sustainable materials.

Q & A

Q. How can researchers investigate this compound’s synergistic effects with other phytochemicals?

- Methodological Answer : Use checkerboard assays (FIC index) for antimicrobial synergy or Chou-Talalay models (Combination Index) for cytotoxicity. Perform transcriptomic profiling to identify synergistic pathways. Publish raw data (dose matrices, CI values) and statistical scripts to facilitate meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.